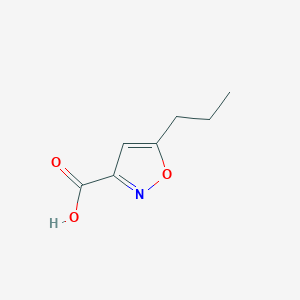
1,2-ビス(ホスフィノ)エタン
概要
説明
1,2-Bis(phosphino)ethane is an organophosphorus compound with the chemical formula C₂H₄(PH₂)₂. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it a valuable compound in coordination chemistry. This compound is known for its ability to stabilize and activate organotransition metal species, which are crucial in various catalytic processes.
科学的研究の応用
1,2-Bis(phosphino)ethane is widely used in scientific research due to its excellent coordination properties. It is primarily used in the field of organometallic chemistry for the synthesis of transition metal complexes. These complexes are crucial in the design of catalysts and play a significant role in organic synthesis .
For example, its coordination complexes with metals have demonstrated cytotoxic properties, making them potential candidates for antitumor agents .
作用機序
Target of Action
1,2-Bis(phosphino)ethane is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of 1,2-Bis(phosphino)ethane are transition metal species, which it helps to stabilize and/or activate .
Mode of Action
1,2-Bis(phosphino)ethane interacts with its targets by acting as a chelating agent . This means it can form multiple bonds with a single metal ion, effectively “wrapping” around the ion to stabilize it. This interaction results in different coordination geometries and catalytic behavior in homogeneous catalysts .
Biochemical Pathways
The biochemical pathways affected by 1,2-Bis(phosphino)ethane are primarily those involving transition metal catalysis and organocatalysis . By acting as a ligand, 1,2-Bis(phosphino)ethane can influence the properties of the metal complexes, thereby affecting the course of the catalytic reactions .
Result of Action
The molecular and cellular effects of 1,2-Bis(phosphino)ethane’s action are largely dependent on the specific transition metal species it interacts with. In general, its role as a ligand can enhance the catalytic activity of these metal species, leading to more efficient chemical reactions .
Action Environment
The action, efficacy, and stability of 1,2-Bis(phosphino)ethane can be influenced by various environmental factors. For instance, the presence of other ligands or competing metal ions can affect its ability to bind to its target metal species. Additionally, factors such as pH, temperature, and solvent can also impact its stability and reactivity .
生化学分析
Biochemical Properties
1,2-Bis(phosphino)ethane is known to interact with various enzymes and proteins. It is a key intermediate in the synthesis of 1,2-bis(dimethylphosphino)ethane . The alteration of the linker and R-groups alters the electronic and steric properties of the ligands which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .
Cellular Effects
It is known that phosphine ligands, such as 1,2-Bis(phosphino)ethane, are used to stabilize and/or activate organotransition metal species . This suggests that 1,2-Bis(phosphino)ethane may have an impact on cellular processes involving these metal species.
Molecular Mechanism
The molecular mechanism of 1,2-Bis(phosphino)ethane involves its role as a bidentate ligand. It is capable of forming chelate rings with most metals . This ability to chelate metals could influence its interactions with biomolecules and its overall effect at the molecular level.
Temporal Effects in Laboratory Settings
It is known that many diphosphines, including 1,2-Bis(phosphino)ethane, are prepared from compounds of the type X(PCl2)2 where X = (CH2)n or C6H4 .
Metabolic Pathways
It is known that diphosphines are used as ligands in various biochemical reactions .
Transport and Distribution
It is known that diphosphines are typically floppy and do not chelate well .
Subcellular Localization
It is known that diphosphines are typically floppy and do not chelate well , which could influence their localization within the cell.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(phosphino)ethane can be synthesized through several methods. One common method involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane:
2NaP(C6H5)2+ClCH2CH2Cl→(C6H5)2PCH2CH2P(C6H5)2+2NaCl
Another method involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethyl ether .
Industrial Production Methods
Industrial production of 1,2-Bis(phosphino)ethane typically involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
1,2-Bis(phosphino)ethane undergoes various chemical reactions, including:
Oxidation: Treatment with hydrogen peroxide produces phosphine oxides.
Reduction: Reduction by lithium gives the disecondary phosphine.
Substitution: Reacts with Grignard reagents and secondary amines to form chelating ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Lithium is used as a reducing agent.
Substitution: Grignard reagents and secondary amines are used under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Disecondary phosphine.
Substitution: Chelating ligands.
類似化合物との比較
1,2-Bis(phosphino)ethane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: Similar in structure but with phenyl groups instead of hydrogen atoms.
1,2-Bis(diisopropylphosphino)ethane: Similar but with isopropyl groups instead of hydrogen atoms.
These compounds share similar coordination properties but differ in their steric and electronic effects, which can influence their reactivity and applications.
Conclusion
1,2-Bis(phosphino)ethane is a versatile compound with significant applications in coordination chemistry, catalysis, and potentially in medicine. Its ability to form stable complexes with transition metals makes it a valuable ligand in various chemical processes. The compound’s unique properties and reactivity make it an important subject of study in scientific research.
特性
IUPAC Name |
2-phosphanylethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8P2/c3-1-2-4/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZRPMNAAFGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402371 | |
| Record name | 2-phosphanylethylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-62-7 | |
| Record name | 2-phosphanylethylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5518-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)



![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)




